3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid
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Overview
Description
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid typically involves multi-step organic reactions. One common method includes the esterification of tetraethylene glycol with phenylacetic acid, followed by oxidation and subsequent etherification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: Another compound with multiple ether linkages and a phenyl group, used in antibody-drug conjugates.
13,13-Dimethyl-11-oxo-3,6,9,12-tetraoxatetradecan-1-oic acid: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it useful in click chemistry and polymer synthesis.
Uniqueness
3-Oxo-1-phenyl-2,6,9,12-tetraoxatetradecan-14-oic acid is unique due to its specific combination of ether linkages and a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
919297-76-0 |
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Molecular Formula |
C16H22O7 |
Molecular Weight |
326.34 g/mol |
IUPAC Name |
2-[2-[2-(3-oxo-3-phenylmethoxypropoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H22O7/c17-15(18)13-22-11-10-21-9-8-20-7-6-16(19)23-12-14-4-2-1-3-5-14/h1-5H,6-13H2,(H,17,18) |
InChI Key |
NTWQIFXXVZACFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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